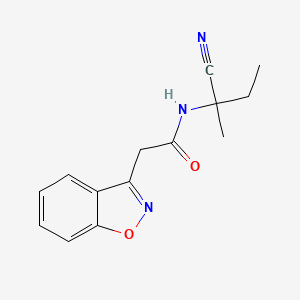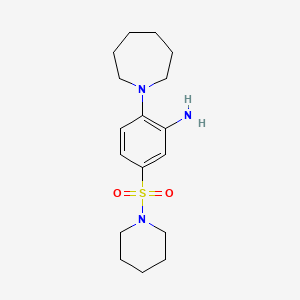![molecular formula C17H22N4O2S B2836065 1-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]methanesulfonamide CAS No. 878689-77-1](/img/structure/B2836065.png)
1-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]methanesulfonamide, also known as P2X7 antagonist, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in various physiological processes, including inflammation, apoptosis, and immune response.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Piperidines, including the compound , serve as crucial building blocks in drug development. Their six-membered ring structure containing one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active molecules. Researchers have explored the synthesis of substituted piperidines using various methods . The compound’s structural features may contribute to its potential as a lead compound for drug design. Further studies could investigate its interactions with biological targets and evaluate its pharmacological activity.
Biological Evaluation
Biological evaluation of piperidine-containing compounds is crucial. Researchers can assess their interactions with enzymes, receptors, and other biological targets. In vitro and in vivo studies could reveal their potential therapeutic applications. Investigating the pharmacological activity of this compound and its derivatives is essential for understanding their biological effects.
Nikita A. Frolov and Anatoly N. Vereshchagin. “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.” Int. J. Mol. Sci. 2023, 24 (3), 2937. DOI: 10.3390/ijms24032937
Mécanisme D'action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that it has a significant impact on cellular processes and can effectively inhibit tumor growth.
Propriétés
IUPAC Name |
1-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,14-16-5-2-1-3-6-16)20-13-15-7-11-21(12-8-15)17-18-9-4-10-19-17/h1-6,9-10,15,20H,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPBLBHLXVLJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2835984.png)
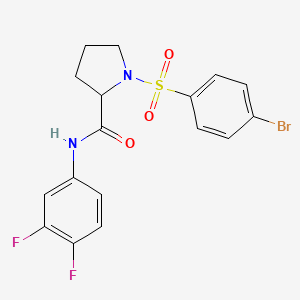
![2-Chloro-N-[3-(2-methoxyphenyl)cyclobutyl]acetamide](/img/structure/B2835986.png)

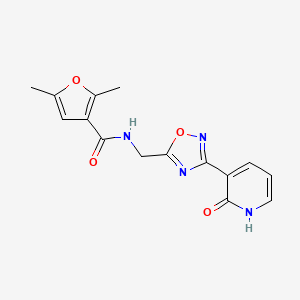
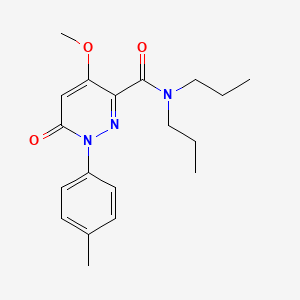

![2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2835995.png)

![4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride](/img/structure/B2835999.png)
![(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2836000.png)
![(E)-2-(benzo[d]oxazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2836002.png)
